molecular formula C23H22FN7O2 B12412035 Vornorexant CAS No. 2265899-49-6

Vornorexant

货号: B12412035
CAS 编号: 2265899-49-6
分子量: 447.5 g/mol
InChI 键: AEZZJXJIJFSUEM-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vornorexant is a medication under development for the treatment of insomnia and sleep apnea. It is a dual orexin receptor antagonist, targeting both orexin receptor 1 and orexin receptor 2. Orexins are neuropeptides produced in the hypothalamus that play a crucial role in regulating arousal, wakefulness, and appetite .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Vornorexant involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, purification processes, and quality control measures to meet regulatory standards .

化学反应分析

Types of Reactions: Vornorexant undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and clearance from the body .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired transformation and the stage of the synthesis or metabolism .

Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are primarily formed through oxidative pathways. These metabolites are then further processed and eliminated from the body .

科学研究应用

Vornorexant is primarily being researched for its potential use in treating insomnia and sleep apnea. Its ability to antagonize orexin receptors makes it a promising candidate for these conditions. Additionally, it is being studied for its pharmacokinetics, pharmacodynamics, and safety profile in various clinical trials .

作用机制

Vornorexant exerts its effects by antagonizing orexin receptors, specifically orexin receptor 1 and orexin receptor 2. By blocking these receptors, this compound reduces the activity of orexins, which are involved in promoting wakefulness. This leads to an increase in sleep duration and quality .

相似化合物的比较

Similar Compounds:

  • Seltorexant
  • Lemborexant
  • Almorexant

Uniqueness: Vornorexant is unique in its relatively short elimination half-life, which ranges from 1.3 to 3.3 hours. This short half-life is designed to reduce next-day side effects like somnolence, making it a potentially safer option for treating insomnia compared to other orexin receptor antagonists .

属性

CAS 编号

2265899-49-6

分子式

C23H22FN7O2

分子量

447.5 g/mol

IUPAC 名称

[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone

InChI

InChI=1S/C23H22FN7O2/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19/h3-9,11,13-14,22H,2,10,12,15H2,1H3/t22-/m0/s1

InChI 键

AEZZJXJIJFSUEM-QFIPXVFZSA-N

手性 SMILES

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F

规范 SMILES

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。